2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate
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Overview
Description
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₆F₂NO₆P and a molecular weight of 339.23 g/mol . This compound is characterized by the presence of a difluoroethyl group, a nitrophenyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,2-difluoroethanol, 4-nitrophenol, and diethyl phosphorochloridate.
Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent, such as dichloromethane, and the reaction is catalyzed by a base, such as triethylamine.
Reaction Steps:
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: undergoes various chemical reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products: The major products formed from these reactions include amino derivatives, substituted difluoroethyl compounds, and various nitro derivatives.
Scientific Research Applications
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The difluoroethyl group and nitrophenyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: can be compared with other similar compounds, such as:
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] methyl phosphate: This compound has a similar structure but contains a methyl group instead of a diethyl group. It has different chemical properties and reactivity.
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] ethyl phosphate: This compound contains an ethyl group instead of a diethyl group, leading to variations in its chemical behavior and applications.
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] propyl phosphate: This compound contains a propyl group, which affects its solubility and reactivity compared to the diethyl derivative.
These comparisons highlight the uniqueness of This compound in terms of its chemical structure and applications.
Properties
IUPAC Name |
[2,2-difluoro-1-(4-nitrophenyl)ethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8,11-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMQLNFAPNOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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